3-Bromo-6-methoxy-2-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies such as nucleophilic substitution, reductive amination, and bromination. For instance, an efficient synthesis of a carboxylic acid moiety of a dopamine and serotonin receptors antagonist is described, which involves the reaction of different starting materials with methylamine and sodium methoxide, followed by bromination and hydrolysis to produce the desired product . Similarly, the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, is achieved through methylation of 6-bromo-2-naphthol with safer methylating agents like tetramethylammonium chloride .
Molecular Structure Analysis
Spectroscopic methods such as FT-IR, FT-Raman, and NMR are used to study the molecular structure of compounds. In the case of 3-methoxyaniline, the molecular structure, vibrational, UV, and NMR spectra were studied using Hartree–Fock and density functional theory methods. The study provided insights into the vibrational modes, atomic charges, electronic properties, and thermodynamic properties of the molecule . These techniques could similarly be applied to analyze the molecular structure of 3-Bromo-6-methoxy-2-methylaniline.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including regioselective O-demethylation of aryl methyl ethers and the synthesis of a natural product through a series of steps including bromination . These reactions are indicative of the types of transformations that compounds like 3-Bromo-6-methoxy-2-methylaniline might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be inferred from their synthesis and molecular structure. For example, the crystal and molecular structure of a synthetic intermediate is determined, which provides information about the conformation and potential reactivity of the compound . The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds through reductive amination of Schiff's bases also sheds light on the chemical properties and potential reactivity of similar brominated and methoxylated compounds .
Scientific Research Applications
Synthesis and Antibacterial Activity
A study detailed the synthesis of a series of compounds, showing potent antibacterial activity against Gram-positive organisms. This work illustrates the utility of certain intermediates, derived from reactions involving methoxy and bromo-substituted anilines, in producing compounds with significant antibacterial properties (Zhi et al., 2005).
Non-Linear Optical Properties
Another research explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, investigating their non-linear optical properties and reactivity. This demonstrates the compound's potential in materials science, particularly in developing new materials with specific optical characteristics (Rizwan et al., 2021).
Intermediate for Chemical Synthesis
Research on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlighted the role of bromo-methoxy-substituted aniline derivatives as intermediates in developing pharmacologically active compounds (Hirokawa et al., 2000).
Photodynamic Therapy Application
A study on the synthesis of new zinc phthalocyanine compounds, substituted with bromo-methoxy aniline derivatives, emphasized their high singlet oxygen quantum yield. These compounds show potential as Type II photosensitizers for cancer treatment in photodynamic therapy, illustrating the critical role of such derivatives in medicinal chemistry (Pişkin et al., 2020).
Corrosion Inhibition
N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline has been synthesized and evaluated as a corrosion inhibitor for zinc metal in hydrochloric acid solution. This underscores the compound's utility in industrial applications, particularly in protecting metals from corrosion (Assad et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-6-methoxy-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJPTJUGEUOQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517784 | |
Record name | 3-Bromo-6-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-2-methylaniline | |
CAS RN |
786596-55-2 | |
Record name | 3-Bromo-6-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.